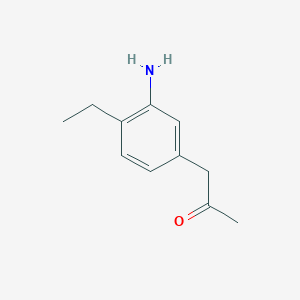
tert-butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and medicinal chemistry due to their stability and ability to form hydrogen bonds. This compound is particularly interesting due to its fluorine substitution, which can significantly alter its chemical and biological properties.
Vorbereitungsmethoden
The synthesis of tert-butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate typically involves the reaction of 4-fluoropyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to prevent side reactions .
Industrial production methods for carbamates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Analyse Chemischer Reaktionen
tert-Butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the carbamate group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions but often include various substituted pyrrolidines and carbamates .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of tert-butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can also participate in interactions with the target, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate include other fluorinated carbamates and pyrrolidine derivatives. For example:
tert-Butyl ((3R)-4-chloropyrrolidin-3-yl)carbamate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
tert-Butyl ((3R)-4-methylpyrrolidin-3-yl)carbamate: Contains a methyl group instead of fluorine, leading to different chemical properties and applications.
tert-Butyl ((3R)-4-hydroxypyrrolidin-3-yl)carbamate: The hydroxyl group can significantly alter the compound’s solubility and reactivity.
The uniqueness of this compound lies in its fluorine substitution, which can enhance its stability, binding affinity, and specificity in biological systems.
Eigenschaften
Molekularformel |
C9H17FN2O2 |
|---|---|
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-4-fluoropyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6?,7-/m1/s1 |
InChI-Schlüssel |
BZSDDSIFAGBZLT-COBSHVIPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC1F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CNCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


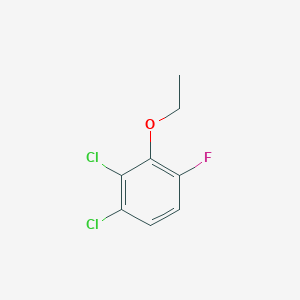
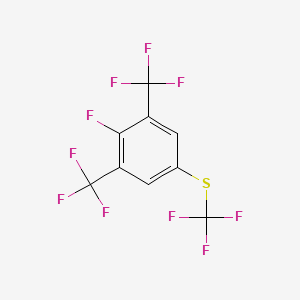
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14043235.png)
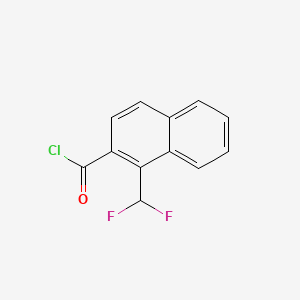
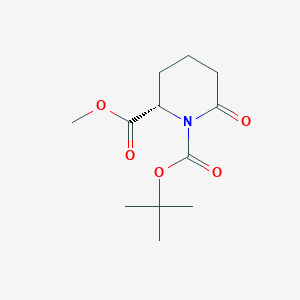
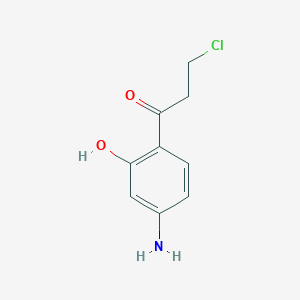
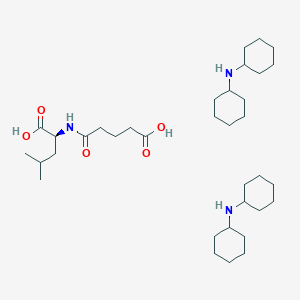

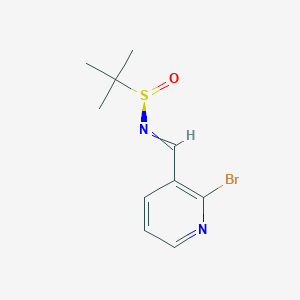

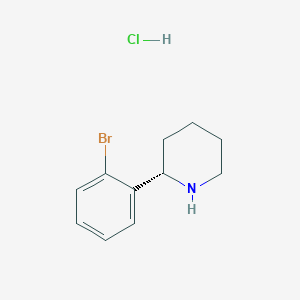
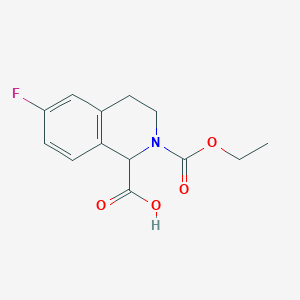
![methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride](/img/structure/B14043315.png)
